Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can yield the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Reduction: Alcohol or amine derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or function.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with nucleic acid metabolism in plants and fungi.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with nucleic acids or enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of DNA or RNA by acting as a competitive inhibitor of enzymes such as thymidylate synthase or dihydrofolate reductase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Comparison: Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLDRDUSPWTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727380 | |
Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253687-16-0 | |
Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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